4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[(E)-N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5S/c1-8(13-7-21-14(16)18-13)19-20-11-4-5-17-12-6-9(15)2-3-10(11)12/h2-7H,1H3,(H2,16,18)(H,17,20)/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFWFXIZDMNXSC-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C2C=CC(=CC2=NC=C1)Cl)/C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine involves several steps. One common method includes the reaction of 7-chloroquinoline derivatives with hydrazine derivatives under specific conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Hydrazone Formation
The hydrazin-1-ylidene moiety likely originates from a condensation reaction between a 7-chloroquinolin-4-amine derivative and a ketone or aldehyde. For example:
-
Intermediate synthesis : Reaction of 4-hydrazinyl-7-chloroquinoline with acetylacetone or similar β-keto esters under acidic or thermal conditions yields the hydrazone linkage .
-
Catalysts : Lewis acids like BF₃·OEt₂ or protic acids (e.g., acetic acid) are often employed to enhance regioselectivity and yield .
Thiazole Ring Construction
The 1,3-thiazol-2-amine group is typically synthesized via:
-
Hantzsch thiazole synthesis : Condensation of α-haloketones (e.g., chloroacetone) with thiourea or thioamides in polar solvents (e.g., ethanol/water) .
-
Cyclization : Intramolecular cyclization of thiosemicarbazides or thiourea derivatives under basic conditions (e.g., Et₃N, pyridine) .
Functionalization of Quinoline Core
-
Chlorination : Electrophilic substitution at the 7-position of quinoline using Cl₂ or SOCl₂ in the presence of catalysts like FeCl₃ .
-
Cross-coupling : Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups at the 4-position .
Key Steps
-
Hydrazone Formation
-
Thiazole Cyclization
Stereochemical Considerations
-
The hydrazone group may exhibit E/Z isomerism, influenced by steric and electronic factors .
-
Thiazole ring substituents can affect planarity and π-π stacking interactions with biological targets .
Data Tables: Reaction Optimization Parameters
Functionalization and Derivatives
-
N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/NaH introduces alkyl groups at the thiazole amine .
-
Sulfonation : Reaction with sulfonyl chlorides (e.g., TsCl) enhances solubility and bioactivity .
Biological Relevance
While specific data for this compound are unavailable, structurally related thiazole-quinoline hybrids demonstrate:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its anticancer and antimalarial properties:
-
Anticancer Activity :
- Recent studies have shown that hydrazones derived from quinoline exhibit significant cytotoxic effects against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer . Specifically, 4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine has demonstrated promising results in inducing apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation .
-
Antimalarial Activity :
- The quinoline structure is well-known for its antimalarial effects. The compound inhibits heme crystallization in malaria parasites, leading to toxic accumulation and subsequent parasite death. This mechanism underscores its potential as a therapeutic agent against malaria.
Pharmacology
The compound's pharmacological profile includes:
- Enzyme Interaction Studies : It serves as a probe for studying enzyme inhibition mechanisms, which is crucial for understanding drug action at the molecular level.
Industrial Applications
In addition to its medicinal uses, the compound is explored for its utility in synthesizing other heterocyclic compounds that may have pharmaceutical applications. Its unique structural features allow for modifications that can lead to new derivatives with enhanced biological activities .
Case Studies
Several studies have documented the effectiveness of similar compounds:
- A study evaluating various hydrazones showed that those containing quinoline exhibited submicromolar GI50 values against multiple cancer cell lines, indicating strong cytotoxic potential .
- Another research effort highlighted the synthesis of thiazole derivatives that demonstrated significant anticancer activity against hepatocellular carcinoma cells .
Mechanism of Action
The mechanism of action of 4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The pathways involved include inhibition of DNA synthesis and interference with cellular signaling .
Comparison with Similar Compounds
Chloroquine (CQ) and Hydroxychloroquine (HCQ)
- Structural Similarities: CQ (4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine) and HCQ (2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol) share the 7-chloroquinoline core with the target compound. However, HCQ features an additional hydroxyl group on the terminal ethylamino chain, enhancing solubility .
- Pharmacological Differences: CQ and HCQ are well-established antimalarial and immunomodulatory agents, whereas the target compound’s hydrazine-ylidene-thiazole substituent may confer distinct biological properties. Molecular weight differences (CQ: 319.9 g/mol; HCQ: 335.9 g/mol vs. target: 420.73 g/mol) suggest variations in bioavailability and tissue penetration .
Triazole-Containing Hybrids ()
- Key Compounds: 4-[(1-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde (12) 2-{4-[(1-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (14d)
- The benzaldehyde or benzimidazole substituents may improve target binding compared to the thiazole-amine group in the target compound .
- Their mechanisms likely differ due to the triazole-benzimidazole hybrid system .
Piperazine-Linked Quinoline Derivatives ()
- Key Compounds: 7-Chloro-4-(piperazine-1-yl)quinoline (9) 1-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-3-(5-nitrofuran-2-yl)propenone (10-a/b)
- Structural Comparison: Piperazine substituents enhance solubility and metabolic stability.
- Biological Activity :
These compounds demonstrate antiamoebic and antigiardial activity, suggesting a broader antiparasitic scope compared to the target compound’s uncharacterized activity .
Thiadiazole and Thiazole Derivatives ()
- Key Compounds :
- Structural Comparison: Thiadiazole derivatives prioritize sulfur-rich pharmacophores for redox interactions, while the fluorobenzyl group in CAS 1493299-70-9 enhances electronegativity. Both lack the 7-chloroquinoline core, limiting direct comparison but highlighting scaffold diversity .
Biological Activity
4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine is a synthetic compound belonging to the class of thiazole derivatives. It exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure incorporates a thiazole ring, a quinoline moiety, and a hydrazine linkage, which contribute to its diverse biological effects.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClN5S |
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | 4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine |
| InChI Key | KCFWFXIZDMNXSC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N |
Antimalarial Activity
The compound has been investigated for its potential as an antimalarial agent . Its mechanism involves the inhibition of heme crystallization within the malaria parasite, leading to the accumulation of toxic heme and ultimately causing parasite death. This action is similar to that of well-known antimalarial drugs like chloroquine .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties , particularly against prostate cancer cells. The compound induces apoptosis by interacting with specific molecular targets such as DNA and enzymes involved in cell proliferation. In vitro studies have shown that it can effectively inhibit cancer cell growth and induce cell cycle arrest in various cancer lines .
The biological activity of this compound is attributed to multiple mechanisms:
- Inhibition of Enzyme Activity : It interacts with enzymes that are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a desirable effect in anticancer therapies .
Similar Compounds
| Compound | Activity Type |
|---|---|
| Chloroquine | Antimalarial |
| Hydroxychloroquine | Antimalarial/Immunomodulatory |
| Other Thiazole Derivatives | Diverse Biological Activities |
The uniqueness of this compound lies in its structural combination of quinoline, hydrazine, and thiazole, which confer a broad spectrum of biological activities not fully replicated by other compounds .
Synthesis and Evaluation Studies
Recent studies have synthesized various thiazole derivatives and evaluated their biological activities. For instance:
- A series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors, showing moderate antiproliferative activity against human cancer cell lines with IC50 values ranging from 0.36 to 0.86 μM .
- Another study focused on the cytotoxic activity of synthetic 7-chloro-(4-thioalkylquinoline) derivatives against multiple cancer cell lines, revealing significant apoptosis induction at higher concentrations .
Antimicrobial Evaluation
While primarily studied for antimalarial and anticancer activities, some derivatives related to this compound have also been evaluated for antimicrobial properties against multidrug-resistant strains. However, results showed limited effectiveness against Gram-negative bacteria .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine?
The compound is synthesized via hydrazone formation and cyclization reactions. For example, hydrazine derivatives of 7-chloroquinoline are condensed with thiazole precursors under reflux conditions. A typical method involves reacting 7-chloroquinoline-4-carbaldehyde with thiosemicarbazide to form a hydrazone intermediate, followed by cyclization with α-bromo ketones or esters in the presence of catalysts like triethylamine . Reaction optimization may involve solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) to improve yield .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Structural characterization relies on:
- IR spectroscopy : To identify N–H (3100–3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and C–S (650–750 cm⁻¹) stretches .
- NMR (¹H and ¹³C) : To confirm proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon assignments for the thiazole and quinoline moieties .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the purity of synthesized batches?
Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) using silica gel plates. Melting point determination (e.g., 172–173°C for related analogs) and elemental analysis (C, H, N within ±0.3% of theoretical values) are also standard .
Advanced Research Questions
Q. What strategies are recommended to optimize reaction yields during synthesis?
Yield optimization involves:
- Catalyst screening : Triethylamine or POCl₃ enhances cyclization efficiency .
- Stoichiometric adjustments : Excess hydrazine (1.2–1.5 equivalents) improves hydrazone formation .
- Temperature gradients : Stepwise heating (e.g., 90°C for 3 hours followed by reflux) minimizes side products . Contradictions in yield reports (e.g., 70–90% in similar syntheses) may arise from solvent polarity or purification methods (e.g., recrystallization vs. column chromatography) .
Q. How can computational modeling predict the compound’s biological activity?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like DNA gyrase or kinases. Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with redox activity. QSAR models using thiazole-quinoline analogs can identify critical substituents for antimicrobial or antiproliferative effects .
Q. What methodologies resolve discrepancies in spectral data interpretation?
Contradictions in NMR assignments (e.g., overlapping quinoline and thiazole protons) are addressed by:
Q. How is the compound’s stability assessed under physiological conditions?
Stability studies use:
- pH-dependent degradation tests : Incubation in buffers (pH 1.2–7.4) at 37°C, monitored via UV-Vis spectroscopy.
- Metabolic simulation : Liver microsome assays identify cytochrome P450-mediated oxidation pathways .
- Light/heat stress tests : Accelerated stability studies (40°C/75% RH) over 4 weeks .
Pharmacological and Mechanistic Questions
Q. What in vitro assays are suitable for evaluating its antimicrobial potential?
- Broth microdilution : Determines MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Biofilm inhibition : Crystal violet staining quantifies biofilm disruption at sub-MIC concentrations .
- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic activity over 24 hours .
Q. How can researchers investigate its apoptotic activity in cancer cell lines?
- Caspase-3/7 activation assays : Luminescent substrates quantify enzymatic activity in treated cells (e.g., HeLa or MCF-7) .
- Flow cytometry : Annexin V/PI staining differentiates apoptotic vs. necrotic populations.
- Mitochondrial membrane potential (ΔΨm) : JC-1 dye measures depolarization, indicating intrinsic apoptosis pathways .
Data Analysis and Reporting
Q. How should contradictory biological activity data be addressed in publications?
Discrepancies (e.g., variable IC₅₀ values across studies) require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
